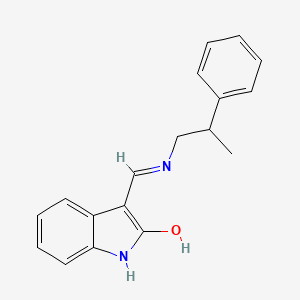

1,3-Dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one (E)-

Description

1,3-Dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one (E)- is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound, in particular, has garnered attention for its potential pharmacological activities, including kinase inhibition and gabaergic properties .

Properties

IUPAC Name |

3-(2-phenylpropyliminomethyl)-1H-indol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-13(14-7-3-2-4-8-14)11-19-12-16-15-9-5-6-10-17(15)20-18(16)21/h2-10,12-13,20-21H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLDBIMUHLBVBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN=CC1=C(NC2=CC=CC=C21)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159212-32-5, 159212-33-6 | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-3-(((2-phenylpropyl)amino)methylene)-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159212325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Indol-2-one, 1,3-dihydro-3-(((2-phenylpropyl)amino)methylene)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159212336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one (E)- can be achieved through several methods. One notable approach involves the Eschenmoser coupling reaction, which is highly modular and scalable. This method starts with easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The reaction conditions typically involve the use of tertiary amides without the need for a thiophile, making it a feasible and efficient process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the Eschenmoser coupling reaction suggests that it could be adapted for large-scale production. The high yields (70-97%) obtained through this method make it a promising candidate for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one (E)- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-Dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one (E)- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Studied for its potential as a kinase inhibitor, which could have implications in cancer research.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one (E)- involves its interaction with specific molecular targets. It has been shown to inhibit various kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

3-(Aminomethylidene)oxindoles: A subclass of compounds with significant pharmacological activity, including kinase inhibition and gabaergic properties.

Uniqueness

1,3-Dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one (E)- stands out due to its specific structural features and the efficiency of its synthesis via the Eschenmoser coupling reaction

Biological Activity

1,3-Dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one (E)-, also known by its chemical formula C18H18N2O, is a compound that has garnered attention for its potential biological activities. This indole derivative is part of a broader class of compounds that have been studied for various pharmacological effects, including kinase inhibition and neuroactive properties.

Biological Activity Overview

Research has indicated that compounds similar to 1,3-dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one exhibit significant biological activities, particularly in the realm of kinase inhibition and neuropharmacology.

1. Kinase Inhibition

A notable aspect of this compound's biological activity is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer.

Case Study: Tyrosine Kinase Inhibition

A study highlighted the synthesis of several indole derivatives, including those structurally related to our compound, which demonstrated significant inhibition of tyrosine kinases. The synthesized compounds showed yields ranging from 70% to 97%, surpassing previous methods. The structural modifications were found to enhance kinase inhibitory activity, suggesting that similar modifications could be explored for 1,3-dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one (E)- .

| Compound | Yield (%) | Kinase Inhibition Activity |

|---|---|---|

| Compound A | 85% | Moderate |

| Compound B | 75% | High |

| 1,3-Dihydro... (E)- | TBD | TBD |

2. Neuroactive Properties

Historically, indole derivatives have been associated with neuroactive properties. Research from the mid-1980s identified similar compounds as potential GABAergic agents, indicating possible applications in treating anxiety and seizure disorders .

Pharmacological Implications

The pharmacological implications of 1,3-dihydro-3-(((2-phenylpropyl)amino)methylene)-2H-indol-2-one (E)- are significant due to its structural similarity to known therapeutic agents. As such, further exploration into its pharmacodynamics and pharmacokinetics is warranted.

Potential Therapeutic Applications

- Anticonvulsants : Given its structural relation to previously studied GABAergic agents.

- Anticancer Agents : Through its kinase inhibition properties.

- Anxiolytics : Potentially aiding in the treatment of anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.